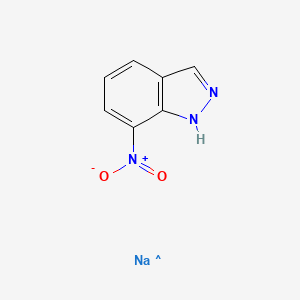

7-Nitroindazole (sodium)

Description

Historical Trajectory and Seminal Discoveries of 7-Nitroindazole (B13768) as a Nitric Oxide Synthase Modulator

The discovery of nitric oxide as a fundamental biological messenger spurred the development of tools to study its synthesis. Early research relied heavily on non-selective NOS inhibitors, such as derivatives of the substrate L-arginine. While useful, these compounds inhibited all NOS isoforms, making it difficult to attribute observed effects to a specific enzyme. A major breakthrough came in the early 1990s with the characterization of 7-Nitroindazole (7-NI).

Seminal studies published in 1993 by Moore, Babbedge, and colleagues established 7-NI as a novel and potent inhibitor of nitric oxide synthase. ahajournals.org Their work demonstrated that 7-NI effectively inhibited NOS activity in the rat cerebellum. ahajournals.org Crucially, further investigations revealed its remarkable selectivity in vivo. Unlike non-selective inhibitors that cause hypertension by blocking eNOS-mediated vasodilation, 7-NI was found to inhibit brain NOS activity without altering mean arterial blood pressure. ahajournals.orgahajournals.org This indicated a selective action on the neuronal isoform over the endothelial one. ahajournals.orgahajournals.org Research showed that 7-NI's mechanism involves competition with the cofactor tetrahydrobiopterin (B1682763) at the nNOS enzyme, a distinct mechanism that contributes to its selectivity profile. nih.govnih.gov These foundational discoveries positioned 7-NI as a superior pharmacological tool, enabling a more precise exploration of the isoform-specific functions of nitric oxide in living organisms.

Foundational Role of 7-Nitroindazole in Elucidating Nitric Oxide Biology and Pathophysiology

The development of 7-Nitroindazole provided researchers with an unprecedented ability to probe the functions of nNOS. Its use has been instrumental in confirming that NO derived from neuronal sources acts as a key modulator in a vast array of biological processes, ranging from neurotransmission to neurotoxicity.

In the central nervous system, 7-NI has been used extensively to study the role of nNOS in neurodegenerative conditions and brain injury. Studies demonstrated that 7-NI provides significant neuroprotection in models of cerebral ischemia and against excitotoxic lesions, suggesting that excessive NO production by nNOS contributes to neuronal damage. ahajournals.org It has also been employed to investigate the mechanisms of drug addiction and withdrawal, where it was found to attenuate withdrawal symptoms and protect against cocaine-induced oxidative stress in rat brains. nih.gov Furthermore, research using 7-NI has implicated nNOS in the modulation of pain, with studies showing it produces analgesic effects in models of peripheral neuropathy. nih.gov The compound has also been central to understanding the role of NO in physiological functions outside the brain, including the nNOS-dependent processes that mediate penile erection.

The following table summarizes selected research findings where 7-Nitroindazole was used to elucidate the role of nNOS:

| Research Area | Experimental Model | Key Finding with 7-Nitroindazole (7-NI) |

| Neuroprotection | Rat model of global cerebral ischemia | 7-NI treatment reduced delayed neuronal damage, indicating a neurotoxic role for nNOS-derived NO. ahajournals.org |

| Cerebral Vasodilation | Anesthetized rabbits | 7-NI inhibited cerebral vasodilation in response to NMDA, confirming the response is mediated by nNOS. ahajournals.org |

| Neuropathic Pain | Rat model of peripheral neuropathy (sciatic cuff) | Acute administration of 7-NI increased paw withdrawal thresholds, demonstrating an analgesic effect through nNOS inhibition. nih.gov |

| Drug-Induced Neurotoxicity | Rat model of cocaine administration | Co-administration of 7-NI with cocaine protected against oxidative stress and restored nNOS activity to control levels. nih.gov |

| Epilepsy | Rat model of kainic acid-induced status epilepticus | Local application of 7-NI in the hippocampus increased extracellular glutamate (B1630785), revealing complex interactions between NO and glutamate transmission. nih.gov |

Conceptual Framework for Indazole Derivatives in Chemical Biology and Medicinal Chemistry

The indazole ring system, which forms the core of 7-Nitroindazole, is recognized in medicinal chemistry as a "privileged scaffold." This term describes molecular frameworks that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points for drug discovery. The versatility of the indazole core, a fusion of benzene (B151609) and pyrazole (B372694) rings, has led to the synthesis of numerous derivatives with a wide spectrum of pharmacological activities. nih.govaustinpublishinggroup.com

Indazole-containing compounds have been successfully developed into therapies for a range of conditions. nih.gov Their biological activities include anti-cancer, anti-inflammatory, anti-emetic, and anti-HIV properties. nih.govinnovatpublisher.com The thermodynamic stability of the 1H-indazole tautomer makes it a favorable and common structure in drug design. nih.gov The success of this scaffold is exemplified by several FDA-approved drugs. For instance, Axitinib and Pazopanib are tyrosine kinase inhibitors used in cancer therapy, while Granisetron is a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. austinpublishinggroup.comnih.gov These examples highlight the chemical and biological adaptability of the indazole nucleus, cementing its status as a cornerstone in the development of modern therapeutics. researchgate.net

The following table showcases the diversity of biological activities associated with various indazole derivatives:

| Derivative/Drug Name | Primary Biological Target/Activity | Therapeutic Area |

| Niraparib | Poly (ADP-ribose) polymerase (PARP) inhibitor | Oncology (Ovarian, Fallopian Tube, Peritoneal Cancer) nih.gov |

| Axitinib | Tyrosine kinase inhibitor (e.g., VEGFR) | Oncology (Renal Cell Carcinoma) nih.gov |

| Granisetron | 5-HT3 receptor antagonist | Anti-emetic austinpublishinggroup.com |

| Benzydamine | Anti-inflammatory agent | Inflammation, Pain Relief nih.gov |

| Lonidamine | Hexokinase inhibitor, antispermatogenic | Oncology (investigational) researchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H5N3NaO2 |

|---|---|

Molecular Weight |

186.12 g/mol |

InChI |

InChI=1S/C7H5N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H,(H,8,9); |

InChI Key |

HWZIWXQUKMBPHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2.[Na] |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modificational Strategies for 7 Nitroindazole and Its Congeners

Established Methodologies for 7-Nitroindazole (B13768) Synthesis

The creation of the 7-nitroindazole core structure primarily relies on the nitration of an existing indazole ring or the cyclization of appropriately substituted precursors.

Conventional and Advanced Nitration Protocols for Indazole Scaffolds

The introduction of a nitro group onto the indazole ring is a key step in the synthesis of 7-nitroindazole.

Conventional Nitration: Traditional nitration methods often employ a mixture of nitric acid and sulfuric acid. numberanalytics.com However, these harsh conditions can sometimes lead to a lack of selectivity and the formation of multiple isomers. The nitration of indazole itself can be complex, with the reaction proceeding through the conjugate acid of indazole in acidities below 90% sulfuric acid. rsc.org

Advanced Nitration Techniques: To overcome the limitations of conventional methods, several advanced nitration strategies have been developed. These include:

Microwave-assisted nitration: This technique utilizes microwave radiation to accelerate the reaction, often leading to shorter reaction times and improved yields. numberanalytics.com

Metal-catalyzed nitration: Iron-promoted C3-H nitration of 2H-indazoles has been demonstrated as an efficient method for C-H functionalization. semopenalex.orgresearchgate.netresearchgate.netnih.gov This approach can offer high regioselectivity.

N-Nitro Reagents: Reagents like N-nitropyrazoles have emerged as versatile and powerful nitrating agents, allowing for the controlled mono- or di-nitration of various (hetero)arenes under mild conditions with good functional group tolerance. nih.gov

Other Novel Methods: Techniques such as electrochemical, photochemical, and biocatalytic nitration are also being explored to enhance efficiency and selectivity. numberanalytics.com

The synthesis of 5-nitroindazole (B105863), a positional isomer of 7-nitroindazole, has been achieved through the diazotization of 2-methyl-4-nitroaniline (B30703) followed by cyclization. chemicalbook.comorgsyn.org

Regioselective Functionalization Approaches

Achieving regioselectivity in the functionalization of the indazole ring is crucial for synthesizing specific derivatives. Various strategies have been developed to control the position of substitution.

Direct C-H functionalization has emerged as a powerful tool. For instance, regioselective C7-oxidative alkenylation of 6,5-fused heterocyclic systems, including indazoles, has been reported without the need for directing groups. nih.gov Furthermore, direct arylation at the C4 and C5 positions of indoles, a related heterocyclic system, has been achieved using transient directing groups like glycine. nih.gov

Design and Synthesis of 7-Nitroindazole Derivatives

The modification of the 7-nitroindazole scaffold allows for the exploration of structure-activity relationships and the development of compounds with enhanced properties.

Positional Isomerism and Substituent Effects on Indazole Ring (e.g., C3, C5, C6, C7 modifications)

The position of substituents on the indazole ring significantly influences the molecule's electronic and steric properties, which in turn affects its reactivity and biological activity. beilstein-journals.orgresearchgate.netnih.gov

The N-alkylation of indazoles is a common modification, and the regioselectivity (N1 vs. N2 alkylation) is highly dependent on the substituents present on the indazole ring and the alkylating agent used. beilstein-journals.orgresearchgate.netnih.gov For example, C-7 substituted indazoles with electron-withdrawing groups like NO2 or CO2Me have shown excellent N-2 regioselectivity. beilstein-journals.orgresearchgate.net In contrast, certain C-3 substituted indazoles exhibit high N-1 regioselectivity. beilstein-journals.orgresearchgate.netnih.gov

The synthesis of various substituted 1-aryl-5-nitro-1H-indazoles has been achieved through methods like the deprotonation and nucleophilic aromatic substitution (SNAr) ring closure of arylhydrazones. nih.gov Additionally, 3-alkoxy-1-benzyl-5-nitroindazole derivatives have been synthesized and evaluated for their biological activities. nih.gov

| Compound | Modification | Key Findings | Reference(s) |

|---|---|---|---|

| 7-Nitroindazole | C7-Nitro | Selective inhibitor of neuronal nitric oxide synthase (nNOS). wikipedia.orgmedchemexpress.comrndsystems.com | wikipedia.orgmedchemexpress.comrndsystems.com |

| 3-Bromo-7-nitroindazole (B43493) | C3-Bromo, C7-Nitro | More potent nNOS inhibitor than 7-nitroindazole. medchemexpress.comtocris.comcaymanchem.comrndsystems.com | medchemexpress.comtocris.comcaymanchem.comrndsystems.com |

| 5-Nitroindazole | C5-Nitro | Positional isomer with different biological profile. chemicalbook.comorgsyn.org | chemicalbook.comorgsyn.org |

| 1-Aryl-5-nitro-1H-indazoles | N1-Aryl, C5-Nitro | Synthesized via SNAr ring closure. nih.gov | nih.gov |

| 3-Alkoxy-1-benzyl-5-nitroindazoles | N1-Benzyl, C3-Alkoxy, C5-Nitro | Explored for antiprotozoal activities. nih.gov | nih.gov |

Halogenation Strategies (e.g., 3-Bromo-7-nitroindazole)

Halogenation, particularly at the C3 position, is a common strategy to create versatile intermediates for further functionalization through cross-coupling reactions. chim.it The synthesis of 3-bromo-7-nitroindazole is a notable example, resulting in a more potent inhibitor of nNOS compared to the parent compound. medchemexpress.comtocris.comcaymanchem.comrndsystems.comdrugbank.com The introduction of the bromine atom can be achieved through various brominating agents.

Alternative Substituents and Structural Diversification

Beyond halogenation, a wide range of other substituents can be introduced to the indazole ring to diversify the chemical space and modulate biological activity. These include alkyl, aryl, acyl, and formyl groups. chim.itthieme-connect.de

Microwave-assisted, Selectfluor-mediated regioselective C3-formylation of 2H-indazoles has been developed, providing access to 3-formyl-2H-indazoles which can serve as key precursors for further derivatization. thieme-connect.de The synthesis of N-(thienyl)carboxamide derivatives, where the phenyl ring is replaced by a thiophene (B33073) ring, has also been explored to investigate bioisosteric replacements. nih.gov

The synthesis of various 5-nitroindazole derivatives with different substituents at the 1 and 3 positions has been undertaken to explore their antiprotozoal and antineoplastic activities. researchgate.net

Prodrug Design and Formulation Science for Optimized Bioavailability and Targeting

The therapeutic application of 7-Nitroindazole (7-NI), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), is often hampered by its biopharmaceutical properties, notably its poor aqueous solubility and short plasma half-life of approximately two hours. nih.govresearchgate.net To overcome these limitations, researchers have explored both prodrug design and advanced formulation strategies. These approaches aim to enhance the compound's bioavailability, control its release, and improve its stability and targeting, thereby increasing its therapeutic efficacy. The sodium salt form, 7-Nitroindazole sodium, is a water-soluble crystalline solid often utilized in research settings to circumvent initial solubility issues. vt.edu

Prodrug Strategies for 7-Nitroindazole

Prodrug design involves the chemical modification of a parent drug into an inactive or less active form that, after administration, is converted back to the active drug through metabolic processes. This strategy can be employed to improve physicochemical and pharmacokinetic properties.

One specific prodrug of 7-NI has been synthesized with the goal of being activated by the enzyme monoamine oxidase (MAO). vt.edu The design of this prodrug was motivated by the observation that 7-NI inhibits both nNOS and MAO, two enzyme systems implicated in the neurodegenerative processes of conditions like Parkinson's disease. vt.edu The strategy involved creating a molecule that would be metabolically activated by MAO, releasing the active 7-NI inhibitor at the site of action. vt.edu

Formulation Science for Enhanced Delivery

Advanced formulation science offers a viable alternative to chemical modification for improving drug delivery. For 7-Nitroindazole, research has focused on nanotechnology-based systems and injectable gels to prolong its action and improve its pharmacokinetic profile.

Nanoemulsion Formulations

To address the poor water solubility and short half-life of 7-NI, researchers have developed oil-in-water nanoemulsions. nih.govnih.gov These formulations encapsulate the lipophilic 7-NI within tiny lipid droplets, enhancing its stability and allowing for intravenous administration. Studies have evaluated both non-pegylated (NENPEG7NI) and pegylated (NEPEG7NI) nanoemulsions. nih.gov Pegylation, the attachment of polyethylene (B3416737) glycol (PEG) chains to the surface of the nanoparticles, is a common strategy to extend circulation time by helping the particles evade the body's natural clearance mechanisms.

Interactive Table: Pharmacokinetic Parameters of 7-NI Formulations

| Formulation | Cmax (µg/mL) | t1/2 (h) | AUC0-t (µg·h/mL) |

|---|---|---|---|

| Free 7-NI | Data not specified | ~2 | Data not specified |

| NENPEG7NI | Significantly lower than NEPEG | Significantly lower than NEPEG | Significantly lower than NEPEG |

| NEPEG7NI | Significantly increased | Significantly increased | Significantly increased |

A 2024 study reported that Cmax, t1/2, and AUC0-t were significantly increased for NEPEG7NI compared to both free 7-NI and NENPEG7NI, though specific numerical values for all groups were not provided in the abstract. nih.gov

Extended-Release Gel Formulation

Another innovative approach involves a subcutaneously injected, extended-release gel. nih.gov A novel biodegradable poly (sebacic acid-co-ricinoleic acid) (PSARA) gel containing 7-NI was developed to provide a slow, continuous release of the drug. nih.gov Unlike daily injections, a single subcutaneous administration of the PSARA-gel formulation was shown to be effective for at least 10 days. nih.gov

This formulation successfully maintained a steady plasma concentration of 7-NI at approximately 45 µg/mL per day. nih.gov This sustained release overcomes the short half-life associated with conventional administration and ensures continuous target engagement, which is crucial for managing chronic conditions. The study highlighted that this single-dose formulation could effectively deliver the therapeutic benefits of 7-NI over an extended period. nih.gov

Interactive Table: Performance of 7-NI Extended-Release Gel

| Formulation | Administration Route | Release Profile | Maintained Plasma Level | Duration of Effect |

|---|---|---|---|---|

| PSARA-gel | Subcutaneous | Slow, continuous release | ~45 µg/ml/day | At least 10 days |

Data from a 2023 study on a Shank3 mouse model. nih.gov

These formulation strategies, particularly nanoemulsions and injectable gels, represent significant progress in overcoming the biopharmaceutical challenges of 7-Nitroindazole, paving the way for its more effective use in research and potential clinical applications.

Preclinical Pharmacological and Biological Efficacy Studies of 7 Nitroindazole

Neuroprotection and Neurological Disorder Models

7-Nitroindazole (B13768) (7-NI) is a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neurons. While NO is a crucial signaling molecule in the central nervous system (CNS), its overproduction is implicated in the pathophysiology of various neurological disorders. The ability of 7-NI to inhibit nNOS has made it a significant compound of interest in preclinical research for its potential neuroprotective effects.

Attenuation of Excitotoxicity-Induced Neuronal Damage

Excitotoxicity is a pathological process where excessive stimulation of glutamate (B1630785) receptors, such as the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death. wikipedia.orgfrontiersin.org This phenomenon is a common component of various neurodegenerative diseases and acute brain injuries. wikipedia.orgexplorationpub.com The overactivation of these receptors results in a massive influx of calcium ions (Ca2+), triggering a cascade of detrimental intracellular events, including the activation of nitric oxide synthase. wikipedia.org

Research has demonstrated that the inhibition of nNOS by 7-Nitroindazole can mitigate excitotoxicity-induced neuronal damage. In models of kainate-induced neurotoxicity, a well-established method to induce excitotoxic lesions, pretreatment with 7-NI has been shown to be effective. Kainic acid, a glutamate receptor agonist, induces neuronal NO release, which is a key mediator of the subsequent neuronal injury. researchgate.net Studies have shown that 7-NI can inhibit the synthesis of NO in the rat brain following intrahippocampal kainate injection, thereby suppressing nitrite (B80452) accumulation and attenuating the resulting neuronal damage. researchgate.net These findings suggest that neuronal NO generation is a critical part of the pathogenesis of excitotoxic neuronal injury, and by inhibiting this process, 7-NI provides a neuroprotective effect. researchgate.net

Furthermore, in a study investigating iron-induced hippocampal neurotoxicity, where elevated iron levels contribute to neuronal hyperactivity and oxidative stress, 7-NI demonstrated significant neuroprotective capabilities. nih.govnih.gov Intracerebroventricular injection of ferric chloride (FeCl3) in rats resulted in a substantial loss of hippocampal neurons. nih.govnih.gov However, treatment with 7-NI markedly reduced this neuron loss from 43% to 11%. nih.gov This protective effect is attributed to the inhibition of nNOS, highlighting the role of NO in iron-induced neurotoxicity. nih.govnih.gov

| Model of Neurotoxicity | Inducing Agent | Key Findings with 7-Nitroindazole | Reference |

| Excitotoxicity | Kainic Acid | Inhibited NO synthesis and suppressed nitrite accumulation, attenuating neuronal damage. | researchgate.net |

| Iron-Induced Neurotoxicity | Ferric Chloride (FeCl3) | Reduced mean neuron loss in the hippocampus from 43% to 11%. | nih.govnih.gov |

Mitigation of Oxidative Stress in Central Nervous System Pathologies

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key pathogenic factor in many CNS disorders. mdpi.com The brain is particularly susceptible to oxidative damage due to its high oxygen consumption and lipid-rich content. mdpi.com Excessive NO production by nNOS can contribute significantly to oxidative stress through the formation of peroxynitrite, a highly reactive and damaging molecule.

Chronic cocaine use is associated with significant neurotoxicity and the development of physical dependence, with oxidative stress being a key underlying mechanism. nih.govnih.gov Studies in rat models have shown that repeated cocaine administration leads to increased nNOS activity and markers of oxidative stress, such as increased malondialdehyde (MDA) formation and depletion of reduced glutathione (B108866) (GSH) levels in the brain. nih.gov

The administration of 7-NI in conjunction with cocaine has been found to counteract these effects. 7-NI not only attenuated the behavioral signs of cocaine withdrawal but also reversed the cocaine-induced increases in nNOS activity and oxidative stress. nih.gov Specifically, 7-NI restored GSH levels and the activity of antioxidant enzymes to near-control levels. nih.gov These findings suggest that the neuroprotective effects of 7-NI in this context are due to a combination of its nNOS inhibitory action and potentially direct free-radical scavenging properties. nih.gov This highlights the critical role of oxidative stress in the development of addiction to psychoactive substances and the potential for nNOS inhibitors to mitigate these effects. nih.gov

| Parameter | Cocaine Treatment | Cocaine + 7-Nitroindazole Treatment | Reference |

| nNOS Activity | Significantly increased (by 59%) | Restored to near control levels | nih.gov |

| Malondialdehyde (MDA) | Increased | Decreased | nih.gov |

| Reduced Glutathione (GSH) | Depleted | Reversed to near control levels | nih.gov |

| Withdrawal Symptoms | Present | Attenuated | nih.gov |

Ischemic brain injury, such as that occurring during a stroke or as a result of perinatal hypoxia-ischemia, involves a complex cascade of events including excitotoxicity and oxidative stress, leading to neuronal death. orpha.netrndsystems.comyoutube.com The role of NO in ischemic brain damage is complex, but evidence suggests that nNOS-derived NO contributes to the injury.

In a gerbil model of global cerebral ischemia, both 7-nitroindazole and its more soluble sodium salt have been evaluated for their neuroprotective effects. nih.gov The administration of 7-nitroindazole following bilateral carotid occlusion provided significant neuroprotection against neuronal death in the CA1 layer of the hippocampus. nih.gov Continuous administration of the sodium salt of 7-nitroindazole via a mini-pump also resulted in significant neuroprotection. nih.gov These results indicate a detrimental role for nitric oxide in ischemic cell death and the potential for selective nNOS inhibitors to protect against ischemic brain damage. nih.gov

In the context of perinatal hypoxia-ischemia, a significant cause of cerebral palsy, the efficacy of 7-NI has been compared to newer, more potent nNOS inhibitors. nih.govnih.gov In a rabbit model of cerebral palsy induced by uterine ischemia, 7-NI showed limited neuroprotective effects compared to a newer inhibitor, JI-8. nih.govnih.gov While JI-8 significantly improved neurobehavioral outcomes, the effect of 7-NI was not significantly different from saline treatment in this particular study. nih.govnih.gov This suggests that while nNOS inhibition is a promising strategy, the potency and specific properties of the inhibitor are crucial for therapeutic efficacy in this severe condition. nih.gov

Pharmacological Interventions in Movement Disorders

While Levodopa (L-DOPA) remains the most effective symptomatic treatment for Parkinson's disease, its long-term use often leads to the development of debilitating motor complications known as L-DOPA-induced dyskinesias (LIDs). royalsocietypublishing.orgnih.gov The nitric oxide signaling pathway has been implicated in the neurochemical changes that underlie the development of LIDs.

Preclinical studies in a non-human primate model of Parkinson's disease have demonstrated the efficacy of 7-Nitroindazole in reducing LIDs. royalsocietypublishing.orgnih.govnih.gov In macaques treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonism and then with L-DOPA to induce dyskinesias, co-administration of 7-NI significantly reduced the severity of these involuntary movements. royalsocietypublishing.orgnih.govnih.gov

| Animal Model | Treatment | Effect on L-DOPA-Induced Dyskinesias (LIDs) | Effect on Anti-Parkinsonian Efficacy of L-DOPA | Reference |

| MPTP-treated Macaques | L-DOPA + 7-Nitroindazole | Significant decrease in intensity and duration of LIDs | Maintained | royalsocietypublishing.orgnih.govnih.gov |

Evaluation of Tolerance Development to Anti-Dyskinetic Effects

Studies in non-human primate models of Parkinson's disease have demonstrated the efficacy of 7-Nitroindazole (7-NI) in mitigating L-DOPA-induced dyskinesias (LIDs). In parkinsonian macaques that developed LIDs after several months of L-DOPA treatment, co-administration of 7-NI resulted in a significant reduction in these involuntary movements. scienceopen.comcore.ac.uknih.gov This effect was observed from the first co-administration, with a dramatic decrease in both the intensity and duration of the dyskinetic episodes. core.ac.ukroyalsocietypublishing.org

Research in a non-human primate model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) showed that 7-NI significantly reduced the LIDs profile by more than 50%. core.ac.ukroyalsocietypublishing.org Notably, this reduction in dyskinesia did not compromise the anti-parkinsonian benefits of L-DOPA. scienceopen.comcore.ac.uknih.gov The antidyskinetic effect was characterized by a shorter duration and lower peak intensity of abnormal involuntary movements (AIMs). core.ac.ukroyalsocietypublishing.org

Similarly, in rat models of Parkinson's disease with established L-DOPA-induced dyskinesia, 7-NI has been shown to individually reduce AIMs. nih.gov Further investigation in these models revealed that combining a sub-effective dose of 7-NI with a sub-effective dose of amantadine (B194251) potentiated the reduction of AIMs scores compared to the individual effects of each drug. nih.gov The current body of research highlights the significant anti-dyskinetic properties of 7-Nitroindazole, though the long-term administration and potential for tolerance to this effect require further investigation. core.ac.ukroyalsocietypublishing.org

Table 4.1.3.2.A: Effect of 7-Nitroindazole on L-DOPA-Induced Dyskinesias in MPTP-Treated Primates

| Parameter | L-DOPA Alone | L-DOPA + 7-Nitroindazole | Significance |

| Peak Dyskinesia Score | 17/21 | 6/21 | p < 0.001 |

| Duration of Dyskinesias | ~200 minutes | ~130 minutes | p < 0.001 |

| Overall Dyskinesia (AUC) | Baseline | >50% Reduction | p < 0.001 |

Cognitive and Behavioral Paradigms

Hypothyroidism during development is linked to learning and memory impairments, partly due to oxidative stress and reduced levels of brain-derived neurotrophic factor (BDNF). Research in juvenile rat models of hypothyroidism has shown that 7-Nitroindazole can ameliorate these deficits. In these models, hypothyroidism was associated with decreased brain levels of BDNF and antioxidants like thiol, superoxide (B77818) dismutase (SOD), and catalase (CAT), alongside increased markers of oxidative stress such as malondialdehyde (MDA) and nitric oxide (NO) metabolites. scienceopen.com

The administration of 7-Nitroindazole in these hypothyroid juvenile rats led to an improvement in learning and memory functions. scienceopen.com This cognitive enhancement was accompanied by positive biochemical changes in the brain. Specifically, 7-NI treatment increased the levels of BDNF, thiol, SOD, and CAT, while simultaneously reducing the elevated levels of MDA and NO metabolites. scienceopen.com These findings suggest that the neuroprotective effects of 7-Nitroindazole, through the inhibition of neuronal nitric oxide synthase and reduction of oxidative stress, contribute to the restoration of cognitive functions in the context of hypothyroidism. scienceopen.com

Table 4.1.4.1.A: Biochemical Effects of 7-Nitroindazole in the Brain of Hypothyroid Juvenile Rats

| Biomarker | Effect of Hypothyroidism | Effect of 7-Nitroindazole Treatment |

| Brain-Derived Neurotrophic Factor (BDNF) | Decreased | Increased |

| Thiol Content | Decreased | Increased |

| Superoxide Dismutase (SOD) Activity | Decreased | Increased |

| Catalase (CAT) Activity | Decreased | Increased |

| Malondialdehyde (MDA) | Increased | Decreased |

| Nitric Oxide (NO) Metabolites | Increased | Decreased |

Research into mouse models of Autism Spectrum Disorder (ASD), such as the Shank3 mutant mouse, has identified excessive nitric oxide levels as a potential pathophysiological mechanism. core.ac.uk Studies have explored the use of 7-Nitroindazole to counteract these effects. In Shank3 mutant mice, which exhibit behavioral deficits relevant to ASD, treatment with 7-Nitroindazole has shown promising results. core.ac.uk

A study utilizing an extended-release gel formulation of 7-NI demonstrated significant behavioral improvements. This formulation, administered subcutaneously as a single dose, led to improved memory and social interaction in the Shank3 mutant mice. core.ac.uk Furthermore, a reduction in anxiety-like behavior was observed. These behavioral ameliorations were correlated with a decrease in plasma levels of 3-nitrotyrosine (B3424624), an indicator of nitrative stress. core.ac.uk This suggests that the inhibition of neuronal nitric oxide synthase by 7-Nitroindazole can reverse some of the behavioral phenotypes associated with ASD models by reducing nitrative stress. core.ac.uk

Table 4.1.4.2.A: Behavioral Effects of 7-Nitroindazole in Shank3 Mouse Model of ASD

| Behavioral Domain | Observation in Shank3 Mice | Effect of 7-Nitroindazole Treatment |

| Memory | Impaired | Improved |

| Social Interaction | Deficits | Improved |

| Anxiety-like Behavior | Increased | Reduced |

| Plasma 3-nitrotyrosine | Elevated | Reduced |

Analgesic and Antinociceptive Research

Acute Antinociceptive Properties in Pain Models

7-Nitroindazole has demonstrated acute analgesic properties in animal models of neuropathic pain. In a rat model where peripheral neuropathy was induced by a sciatic nerve cuff, 7-NI was shown to have a significant antinociceptive effect. nih.govresearchgate.net The primary measure in these studies was the paw withdrawal threshold in response to von Frey filament stimulation, a test of mechanical allodynia.

A single administration of 7-Nitroindazole significantly increased the paw withdrawal thresholds, indicating a reduction in pain sensitivity. nih.govresearchgate.net This effect was observed to be dose-dependent. The analgesic effect was evident within 60 minutes of administration. nih.govresearchgate.net These findings indicate that the inhibition of neuronal nitric oxide synthase (nNOS) by 7-NI is involved in the spinal transmission of nociception and can produce an acute analgesic effect in a steady-state model of neuropathic pain. nih.govresearchgate.net

Table 4.2.1.A: Acute Analgesic Effect of 7-Nitroindazole in a Rat Neuropathic Pain Model

| Treatment Group | Paw Withdrawal Threshold (60 min post-injection) | Outcome |

| Vehicle | Baseline | No significant change |

| 7-Nitroindazole (10 mg/kg) | No significant change | No significant analgesic effect |

| 7-Nitroindazole (20 mg/kg) | Significantly Increased | Analgesic effect observed |

| 7-Nitroindazole (30 mg/kg) | Significantly Increased | Analgesic effect observed |

Differential Effects on Neuropathic Pain Development and Progression

While 7-Nitroindazole shows efficacy in providing acute pain relief, its effects on the long-term development and progression of neuropathic pain appear to be different. In a rat model of peripheral neuropathy, the effect of early and repeated administration of 7-NI was investigated. nih.govresearchgate.net

Rats were treated daily with 7-Nitroindazole for five days, starting immediately after the induction of the nerve injury. nih.govresearchgate.net Over a 24-day observation period, the withdrawal thresholds were measured intermittently. The results showed no significant differences in the paw withdrawal thresholds between the rats treated with 7-NI and those that received the vehicle. nih.govresearchgate.net This indicates that the early and repeated administration of 7-Nitroindazole did not prevent or alter the development and progression of mechanical hypersensitivity in this model. Therefore, while nNOS inhibition by 7-NI has an acute analgesic effect, it does not appear to have a pre-emptive or cumulative effect on the long-term establishment of neuropathic pain. nih.govresearchgate.net

Anticonvulsant Properties and Epilepsy Research

7-Nitroindazole's effects on seizure activity have been a significant area of investigation, particularly its ability to modulate seizure thresholds and interact with existing antiepileptic drugs (AEDs).

Modulation of Seizure Thresholds and Kindling Processes

The kindling model of epilepsy, where repeated subconvulsive stimuli eventually lead to full-blown seizures, is a key tool for studying epileptogenesis. wikipedia.org Research in rodent models of reflex epilepsy, such as sound-induced seizures in DBA/2 mice and genetically epilepsy-prone (GEP) rats, has demonstrated the anticonvulsant effects of 7-NI. nih.gov The compound was shown to be effective against clonic seizures in these models, suggesting an influence on the underlying processes that lower the seizure threshold. nih.gov

Interestingly, while 7-NI on its own failed to modify seizure parameters in fully amygdala-kindled rats, its role becomes more pronounced when used in combination with other agents. nih.gov This suggests that its primary anticonvulsant action may not be in raising the seizure threshold independently, but rather in modulating the neuronal environment in a way that enhances the efficacy of other treatments. nih.gov The anticonvulsant effect may be mediated by an accumulation of L-arginine or a reduction in nitric oxide and L-citrulline formation. nih.gov

Cardiovascular System Research Findings

The role of nitric oxide (NO) in the cardiovascular system is well-established. Research into 7-NI has explored its effects relative to non-selective NOS inhibitors, which are known to have significant cardiovascular side effects.

Maintenance of Blood Pressure Homeostasis in Contrast to Non-Selective NOS Inhibitors

A distinguishing feature of 7-NI in preclinical studies is its cardiovascular profile compared to non-selective NOS inhibitors like L-NAME (N(G)-nitro-L-arginine methyl ester). Chronic administration of L-NAME in Wistar rats leads to a significant increase in systolic blood pressure. nih.govcas.cz In stark contrast, 7-NI administered alone did not induce hypertension; in fact, it did not significantly alter blood pressure. nih.govcas.cznih.gov

In studies with awake, morphine-dependent rats, 7-NI was the only NOS inhibitor tested (compared to L-NAME, L-NNA, and L-NIO) that did not increase blood pressure. nih.gov Furthermore, when 7-NI was co-administered with L-NAME, it blunted the hypertensive effect of L-NAME. cas.cz This suggests that the selective inhibition of nNOS by 7-NI may avoid the hypertensive consequences associated with the non-selective inhibition of all NOS isoforms, particularly endothelial NOS (eNOS), which plays a key role in vasodilation. However, some evidence does suggest that 7-NI may have some inhibitory effect on endothelial NO synthase in vivo under certain conditions. nih.gov

Anti-Hypertrophic Effects on Cardiac and Arterial Vascular Remodeling

Chronic L-NAME administration is known to induce hypertrophy of the heart and arterial walls. nih.govcas.cz In contrast, 7-NI administered to normotensive Wistar rats induced a hypotrophic effect on the heart and arterial walls, which occurred independently of blood pressure changes. nih.govcas.cz This was characterized by a decrease in the cross-sectional areas of endothelial and smooth muscle cells. nih.gov

When administered together, 7-NI appeared to counteract the hypertrophic effects of L-NAME. cas.cz This finding suggests that different regulatory pathways are affected by L-NAME and 7-NI, and that nNOS-derived NO may play a distinct role in regulating cardiac and vascular trophicity. cas.cz

Influence on Oxidative Stress Biomarkers in Cardiovascular Contexts (e.g., ADMA, Homocysteine, Redox Status)

Oxidative and nitrosative stress are deeply implicated in cardiovascular pathology. unict.it Key biomarkers include asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NOS, and 3-nitrotyrosine (NT), a marker of nitrosative stress. unict.itnih.gov Elevated levels of ADMA and NT are associated with endothelial dysfunction and cardiovascular disease. unict.it

While direct studies measuring the effect of 7-NI on ADMA and homocysteine levels are not prevalent in the initial search results, its mechanism of action is relevant to this pathway. By selectively inhibiting nNOS, 7-NI modulates the production of NO, which can, in turn, influence the redox state and the formation of reactive nitrogen species like peroxynitrite, the precursor to NT. unict.it The dysfunction of NOS enzymes, sometimes referred to as "uncoupling," can lead to the production of superoxide radicals instead of NO, contributing to oxidative stress. unict.itnih.gov The selective action of 7-NI on one isoform could theoretically alter the balance of the entire NO system, thereby influencing these oxidative stress markers, though more targeted research is needed to fully elucidate these specific interactions.

| Parameter | L-NAME (Non-selective NOS inhibitor) | 7-Nitroindazole (Selective nNOS inhibitor) | Reference |

|---|---|---|---|

| Systolic Blood Pressure | Significant Increase | No significant change | nih.govcas.cz |

| Cardiac Trophicity | Hypertrophy | Hypotrophy | nih.govcas.cz |

| Arterial Wall Trophicity | Hypertrophy | Hypotrophy | nih.gov |

| Endothelial Cell Cross-Sectional Area | Increase | Decrease | nih.gov |

| Smooth Muscle Cell Cross-Sectional Area | Increase | Decrease | nih.gov |

Psychopharmacological and Addiction Research

Effects on Locomotion, Exploratory Behavior, and Anxiety-Like Phenotypes

Preclinical studies investigating the psychopharmacological profile of 7-Nitroindazole have revealed significant effects on locomotion, exploratory activities, and anxiety-like behaviors in animal models. These studies are crucial in understanding the compound's potential therapeutic applications and its underlying mechanisms of action, primarily through the inhibition of neuronal nitric oxide synthase (nNOS).

Research has demonstrated that 7-Nitroindazole can suppress spontaneous locomotor activity. In open field tests, the compound has been observed to significantly decrease the distance moved by rodents. nih.gov This sedative effect appears to be dose-dependent, with noticeable reductions in movement occurring even at lower doses in some models. nih.gov Furthermore, 7-Nitroindazole has been shown to impair limb coordination, as evidenced by an increase in foot placement errors in the ladder rung walking test. nih.gov This suggests an impact on motor control. In addition to general locomotion, specific exploratory behaviors such as rearing and grooming are also suppressed following the administration of 7-Nitroindazole. nih.gov

Conversely, a substantial body of evidence points towards the anxiolytic-like properties of 7-Nitroindazole. In various well-established exploratory models of anxiety, the compound has been shown to produce effects consistent with anxiety reduction. nih.gov For instance, in the rat elevated plus-maze test, 7-Nitroindazole potently increased the time spent on the open arms and the percentage of open arm entries. nih.govnih.gov This effect was dose-dependent and reversible by the nitric oxide precursor L-arginine, but not D-arginine, supporting the role of nitric oxide synthesis inhibition in its anxiolytic-like action. nih.gov Similarly, in the rat social interaction test, 7-Nitroindazole increased the time spent in social engagement. nih.gov Anxiolytic-like effects were also observed in the mouse light-dark compartment test. nih.gov It is noteworthy that in some cases, the anxiolytic effects were observed at doses that also produced sedation in open field tests. nih.gov Recent research in a mouse model of autism spectrum disorder also reported reduced anxiety-like behavior following treatment with an extended-release formulation of 7-Nitroindazole. nih.gov

The following table summarizes the key findings from preclinical studies on the effects of 7-Nitroindazole on behavior.

| Behavioral Test | Animal Model | Key Findings | Reference |

| Open Field Test | Rat | Suppressed distance moved, exploratory rearing, and grooming. | nih.gov |

| Open Field Test | Rat | Produced a clear sedative effect, even at smaller doses. | nih.gov |

| Ladder Rung Walking Test | Rat | Impaired limb coordination, indicated by more foot placement errors. | nih.gov |

| Elevated Plus-Maze | Rat | Potently increased time spent on open arms and percentage of open arm visits. | nih.govnih.gov |

| Social Interaction Test | Rat | Increased social interaction time. | nih.gov |

| Light-Dark Compartment Test | Mouse | Showed an anxiolytic-like profile. | nih.gov |

Role in Attenuating Withdrawal Symptoms in Substance Dependence Models

The involvement of the nitric oxide signaling pathway in the neurobiology of addiction has led to investigations into the potential of 7-Nitroindazole to mitigate withdrawal symptoms in preclinical models of substance dependence. Research in this area suggests that by inhibiting neuronal nitric oxide synthase, 7-Nitroindazole can alleviate some of the behavioral and physiological manifestations of withdrawal from psychoactive substances. nih.govnih.gov

Studies focusing on opioid dependence have demonstrated the efficacy of 7-Nitroindazole in reducing the severity of withdrawal. In a rat model of butorphanol (B1668111) dependence, co-administration of 7-Nitroindazole with the opioid agonist/antagonist resulted in a significant decrease in several withdrawal signs, such as teeth chattering, when withdrawal was precipitated by naloxone. nih.gov This attenuation of physical dependence suggests that the nNOS system is implicated in the development of butorphanol dependence. nih.gov Furthermore, it has been noted that 7-Nitroindazole can decrease physical dependence on morphine. nih.gov Administration of 7-Nitroindazole has been shown to decrease symptoms of opioid withdrawal, including tremors and diarrhea. nih.gov

In the context of psychostimulant addiction, 7-Nitroindazole has also shown promise. In a rat model of cocaine dependence, the administration of 7-Nitroindazole was found to attenuate the behavioral changes induced by cocaine deprivation. nih.gov While specific withdrawal symptoms were observed in the cocaine-deprived group, such as a moderate decrease in locomotor activity and excessive salivation, these symptoms were attenuated in the animals that received 7-Nitroindazole in combination with cocaine. nih.gov These findings support the role of nitric oxide in the mechanisms underlying cocaine dependence and withdrawal. nih.gov The beneficial effects of 7-Nitroindazole in attenuating physical dependence on cocaine have been linked to its ability to counteract oxidative stress in the brain induced by multiple cocaine administrations. nih.gov

The table below summarizes the effects of 7-Nitroindazole in attenuating withdrawal symptoms in different substance dependence models.

| Substance of Dependence | Animal Model | Key Findings on Withdrawal Attenuation | Reference |

| Butorphanol | Rat | Significantly decreased withdrawal signs such as teeth chattering. | nih.gov |

| Opioids (general) | Animal Models | Decreases symptoms of opioid withdrawal, such as tremors and diarrhea. | nih.gov |

| Morphine | Animal Models | Has a negative impact on morphine dependency. | nih.gov |

| Cocaine | Rat | Attenuated behavioral changes induced by cocaine deprivation, including decreased locomotor activity and excessive salivation. | nih.gov |

Structure Activity Relationship Sar and Rational Drug Design Principles for Indazole Derivatives

Elucidation of Essential Structural Determinants for NOS Inhibition

The inhibitory activity of indazole derivatives against NOS isoforms is dictated by several key structural features. The indazole scaffold itself is a critical component, serving as a bioisostere of the guanidinium group of the natural substrate, L-arginine.

The core indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is fundamental for binding to the active site of the NOS enzyme researchgate.netmdpi.com. The aromatic nature of this scaffold allows for π-π stacking interactions with the heme cofactor within the enzyme's active site nih.gov.

The position and nature of substituents on the indazole ring are paramount in determining both the potency and isoform selectivity of inhibition. For 7-Nitroindazole (B13768), the nitro group at the 7-position is a key determinant of its inhibitory profile. This electron-withdrawing group influences the electronic properties of the indazole ring, which in turn affects its binding affinity nih.gov.

The mechanism of inhibition for 7-Nitroindazole involves competition with both the substrate L-arginine and the cofactor tetrahydrobiopterin (B1682763) (BH4) researchgate.net. Crystallographic studies of a related compound, 3-bromo-7-nitroindazole (B43493), in complex with endothelial NOS (eNOS) have revealed that the inhibitor binding induces a significant conformational change in the enzyme. Specifically, a key glutamate (B1630785) residue (Glu371 in iNOS, Glu363 in eNOS) is displaced, which disrupts the interaction between the heme propionate (B1217596) and the BH4 cofactor researchgate.net. This disruption of the cofactor binding is a crucial aspect of the inhibitory mechanism.

Furthermore, the planarity of the indazole ring system appears to be important for high-affinity binding. High-affinity inhibitors tend to be planar, allowing for effective stacking interactions with the heme nih.gov. The N-H group of the pyrazole ring can act as a hydrogen bond donor, forming interactions with residues in the active site, such as the backbone carbonyl of a methionine residue (Met368 in iNOS) nih.gov.

Correlation of Molecular Descriptors with Biological Activity and Isoform Selectivity

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing solely on 7-Nitroindazole are not extensively detailed in the provided search results, the broader principles governing the correlation of molecular descriptors with the biological activity of indazole-based NOS inhibitors can be elucidated. Molecular descriptors such as electronic properties, steric factors, and hydrogen bonding capabilities play a crucial role in determining the inhibitory potency and isoform selectivity.

Electronic Properties: The electronic nature of the substituents on the indazole ring significantly influences the binding affinity. The presence of electron-withdrawing groups, such as the nitro group in 7-Nitroindazole, can enhance inhibitory activity. The distribution of electron density across the indazole ring system is critical for the electrostatic interactions with the amino acid residues in the active site and the heme cofactor nih.gov.

Steric Factors and Molecular Shape: The size and shape of the substituents are critical for fitting into the active site of the different NOS isoforms. While the active sites of nNOS, eNOS, and iNOS are highly conserved, subtle differences can be exploited to achieve isoform selectivity. For instance, bulky substituents at certain positions may be better accommodated by one isoform over another, leading to selective inhibition. The planarity of the inhibitor is a key descriptor, with planar molecules generally exhibiting higher affinity due to favorable π-stacking interactions with the heme nih.gov. Non-planar inhibitors tend to have weaker binding affinities nih.gov.

Hydrogen Bonding: The ability of the indazole derivatives to form hydrogen bonds with the enzyme is a critical determinant of their inhibitory potency. The N-H group of the pyrazole ring is a key hydrogen bond donor nih.gov. The introduction of other hydrogen bond donors or acceptors through substitution can modulate the binding affinity and selectivity. For example, the nitro group of 7-Nitroindazole can interact with the amide group of Met368 in iNOS nih.gov.

The following table summarizes the inhibitory effects of 7-Nitroindazole and related compounds on NOS activity, highlighting the impact of structural modifications.

| Compound | Target | IC50 | Notes |

| 7-Nitroindazole | Cerebellar NOS | 0.47 µM | More effective than L-NAME and L-NMMA in this assay usp.br. |

| L-NAME | Cerebellar NOS | 0.87 µM | A non-selective NOS inhibitor usp.br. |

| L-NMMA | Cerebellar NOS | 2.37 µM | A non-selective NOS inhibitor usp.br. |

This table is based on available data and is intended for illustrative purposes.

Design Principles for Enhancing Potency and Isoform Specificity of Indazole-Based NOS Inhibitors

The rational design of more potent and isoform-specific indazole-based NOS inhibitors is guided by the structural insights gained from SAR and crystallographic studies. The primary goal is to optimize the interactions with the target enzyme while minimizing off-target effects.

One key design principle is to exploit the subtle structural differences in the active sites of the NOS isoforms. Although the catalytic sites are highly homologous, variations in the surrounding amino acid residues can be targeted to achieve selectivity. For example, modifications to the indazole scaffold that introduce substituents capable of forming specific interactions with non-conserved residues can enhance isoform specificity.

N-methylation of the indazole ring has been observed to decrease the inhibitory effect on NOS activity, suggesting that the N-H group is important for interaction with the enzyme, likely through hydrogen bonding nih.gov. Therefore, maintaining this hydrogen bond donating capability is a crucial design consideration.

The development of inhibitors that bind to both the substrate-binding site and the pterin cofactor site, as observed with 3-bromo-7-nitroindazole, represents another avenue for enhancing potency researchgate.net. Such dual-site binding can lead to a more profound and effective inhibition of the enzyme.

The following table outlines some design principles and their expected outcomes for modifying indazole-based NOS inhibitors.

| Design Principle | Structural Modification | Expected Outcome |

| Exploit Isoform Differences | Introduce substituents that interact with non-conserved active site residues. | Enhanced isoform selectivity. |

| Modulate Electronic Properties | Introduce electron-withdrawing groups (e.g., fluorine) on the aromatic ring. | Increased inhibitory potency nih.gov. |

| Optimize Steric Fit | Introduce bulky groups at specific positions. | May enhance selectivity, but can also decrease overall activity nih.gov. |

| Maintain Hydrogen Bonding | Avoid N-methylation of the pyrazole ring. | Preserve key hydrogen bonding interactions and inhibitory activity nih.gov. |

| Dual-Site Binding | Design molecules that can occupy both the substrate and cofactor binding sites. | Increased potency of inhibition researchgate.net. |

Application of SAR in the Discovery of Agents for Other Pathologies (e.g., Anti-Trypanosomal, Anticancer)

The versatile indazole scaffold has proven to be a valuable template in drug discovery beyond NOS inhibition. The structure-activity relationship principles established for NOS inhibitors have been adapted and extended to develop agents for other diseases, including parasitic infections and cancer.

Anti-Trypanosomal Activity: Indazole derivatives have been investigated as potential treatments for trypanosomiasis. SAR studies in this area have focused on identifying substituents that enhance the potency against Trypanosoma species while minimizing toxicity to host cells. For example, the introduction of specific amidine groups to benzimidazole derivatives, which are structurally related to indazoles, has been shown to enhance their anti-trypanosomal activity researchgate.net. While direct SAR studies of 7-Nitroindazole for this application were not found, the general principles of modifying the core scaffold to optimize interactions with parasite-specific enzymes are applicable.

Anticancer Activity: The indazole nucleus is a core component of several approved anticancer drugs, such as Niraparib and Pazopanib nih.gov. The SAR of indazole derivatives as anticancer agents is an active area of research. These studies aim to identify modifications that lead to potent and selective inhibition of cancer-related targets, such as protein kinases. For instance, the presence of a 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position has been shown to be crucial for strong inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy researchgate.net.

A series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have been synthesized and evaluated for their anticancer properties, with some compounds showing noteworthy activity against A549 and MCF7 cell lines longdom.org. This highlights how the core indazole structure, including nitro-substituted variants, can be systematically modified to develop potent anticancer agents. The following table provides examples of indazole derivatives and their activity in non-NOS related pathologies.

| Compound Series | Target/Application | Key SAR Finding |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | Anticancer (A549, MCF7 cell lines) | Specific substitutions on the phenyl rings significantly enhanced biological efficacy longdom.org. |

| 3-substituted 1H-indazoles | IDO1 Inhibition (Cancer) | The 1H-indazole ring and a carbohydrazide moiety at C3 are crucial for activity researchgate.net. |

| Amidine-substituted benzimidazoles | Anti-trypanosomal | The type of amidine group and its position influence the inhibitory effect researchgate.net. |

Computational Chemistry and Molecular Modeling Approaches in 7 Nitroindazole Research

Molecular Docking Simulations for Ligand-Enzyme Binding Site Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-nitroindazole (B13768), docking simulations are crucial for understanding how it and its analogs fit into the active site of nitric oxide synthase (NOS) isoforms.

Research has extensively used molecular docking to investigate the binding modes of various inhibitors, including those based on the indazole scaffold, with different NOS isoforms (nNOS, eNOS, and iNOS). tjnpr.orgnih.gov These simulations help identify key amino acid residues involved in the binding and stabilization of the ligand. For instance, docking studies on benzimidazole-quinolinone derivatives as iNOS inhibitors have successfully elucidated the functionalities of active molecular interactions between the ligands and the enzyme. nih.gov

A critical aspect of 7-nitroindazole's mechanism is its interaction within the substrate-binding site of NOS, competing with the natural substrate, L-arginine. nih.gov Docking simulations can model this competitive inhibition. For example, the crystal structure of endothelial NOS (eNOS) in complex with 3-bromo-7-nitroindazole (B43493) revealed that the inhibitor binds at the substrate site, causing a significant conformational change in a key glutamate (B1630785) residue (Glu-363). nih.govresearchgate.net This repositioning perturbs the nearby heme propionate (B1217596) group, which in turn disrupts the crucial interaction with the cofactor tetrahydrobiopterin (B1682763) (H4B). nih.gov Such detailed binding predictions from docking, when validated, are invaluable for structure-based drug design.

The predictive power of docking is often assessed by its ability to reproduce known binding poses, as determined by X-ray crystallography. The root mean square deviation (RMSD) between the docked pose and the crystallographic pose is a common metric for accuracy, with values under 2.0 Å generally considered reliable. ajchem-a.com

Table 1: Key Interactions Predicted by Molecular Docking for NOS Inhibitors

| Inhibitor Class | Target Enzyme | Key Interacting Residues (Predicted) | Predicted Interaction Type |

|---|---|---|---|

| 7-Nitroindazole Analogues | nNOS, eNOS | Glutamate, Heme group, Tryptophan | Hydrogen bonding, Pi-stacking, Heme coordination |

| Benzimidazole-quinolinones | iNOS | Phenylalanine, Histidine, Leucine | Hydrophobic interactions, Hydrogen bonding |

This table is illustrative, based on general findings from docking studies on NOS inhibitors.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-enzyme complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is essential for assessing the conformational stability of the ligand-receptor complex and understanding the dynamics of their interactions.

MD simulations can be applied to the 7-nitroindazole-NOS complex to:

Assess Binding Stability: By running simulations for nanoseconds or even microseconds, researchers can determine if the inhibitor remains stably bound in the active site or if it dissociates. The stability is often analyzed by calculating the RMSD of the ligand and protein backbone over the course of the simulation. frontiersin.org

Analyze Conformational Changes: MD can reveal how the binding of 7-nitroindazole induces or stabilizes specific conformations of the enzyme, which may be critical for its inhibitory activity. frontiersin.org For example, simulations can track the movement of flexible loops or side chains, like the Glu-363 residue in eNOS, which is known to adopt an altered conformation upon inhibitor binding. nih.govresearchgate.net

Characterize Interaction Fluctuation: The strength and persistence of interactions, such as hydrogen bonds and hydrophobic contacts, can be monitored throughout the simulation. This provides a more realistic picture than the static view from docking, highlighting which interactions are most critical for stable binding.

In a broader context, MD simulations have been used to study the stability of various inhibitor-enzyme complexes, such as benzimidazole-quinolinone derivatives with iNOS, providing insights that guide the design of improved inhibitors. nih.gov The simulations can reveal that even though a ligand docks favorably, it may not form a stable complex over time, making MD a crucial validation step in computational drug discovery. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For 7-nitroindazole research, QSAR studies can be employed to design novel derivatives with enhanced inhibitory potency or selectivity for a specific NOS isoform. The process involves:

Dataset Assembly: A set of 7-nitroindazole analogs with experimentally measured inhibitory activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., support vector machines, random forest), are used to build a mathematical equation linking the descriptors to the biological activity. nih.govfrontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets of compounds not used in model development. nih.govnih.gov

A successful QSAR model, characterized by high correlation coefficients (R²) and predictive ability (Q²), can provide valuable insights. nih.govnih.gov For example, a QSAR study on nitroimidazole compounds for radiosensitization effectiveness identified key descriptors that could facilitate the design of new agents with better activities. nih.gov Similarly, 3D-QSAR studies on other NOS inhibitors have generated contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing a clear roadmap for structural modifications. nih.gov

Table 2: Common Parameters in QSAR Model Validation

| Parameter | Description | Desired Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | Close to 1.0 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model for the training set (internal validation). | Close to 1.0 |

| pred_R² (Predictive R²) | Measures the predictive ability of the model for an external test set. | Close to 1.0 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | As low as possible |

Integration of Computational Predictions with X-ray Crystallographic Data for Structural Validation

The ultimate validation for any computational model of a ligand-enzyme interaction is the empirical determination of the complex's three-dimensional structure, most commonly through X-ray crystallography. nih.gov Integrating computational predictions with crystallographic data is a powerful synergy that advances drug design. nih.govrug.nl

In the case of 7-nitroindazole research, this integration is exemplified by studies on its derivatives. For instance, the crystal structure of the endothelial NOS (eNOS) heme domain complexed with 3-bromo-7-nitroindazole at 1.65 Å resolution provided definitive validation for several computationally predictable features. nih.govresearchgate.net

This integration works in several ways:

Validating Docking Poses: The crystal structure shows the actual binding mode of the inhibitor, allowing for direct comparison with the poses predicted by molecular docking. nih.govresearchgate.net This comparison helps refine docking protocols and scoring functions for better future predictions. researchgate.net

Explaining Structural Changes: Crystallography can confirm large-scale conformational changes predicted by molecular dynamics. The observed outward swing of the Glu-363 side chain in the 7-NIBr-eNOS structure is a prime example of a computationally-modeled dynamic event being confirmed structurally. nih.govresearchgate.net

Rationalizing QSAR Models: By revealing the precise atomic interactions responsible for high-affinity binding, crystallographic data can provide a structural basis for the relationships identified in QSAR models. It helps researchers understand why certain chemical features enhance or diminish activity.

Guiding Further Design: A validated computational model, anchored by crystallographic data, can be used with much greater confidence to screen virtual libraries of new 7-nitroindazole derivatives, accelerating the discovery of next-generation inhibitors. nih.gov

The structures of enzyme-inhibitor complexes reveal that alterations at the substrate site can facilitate the binding of ligands at other locations, such as the cofactor site, a phenomenon that can be further explored and exploited using validated computational models. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 7-Nitroindazole |

| 7-Nitroindazole (sodium) |

| 3-bromo-7-nitroindazole |

| Nitric Oxide |

| L-arginine |

| Tetrahydrobiopterin (H4B) |

| Rutin |

Advanced Research Methodologies and Techniques Employed in 7 Nitroindazole Studies

In Vitro Enzymatic Assays for Nitric Oxide Synthase Activity

A cornerstone in the study of 7-Nitroindazole (B13768) is the direct measurement of its inhibitory effect on Nitric Oxide Synthase (NOS) enzymes. The most common method employed is the [3H]L-Arginine to [3H]L-Citrulline conversion assay. medchemexpress.comahajournals.org This technique quantifies the enzymatic activity of NOS by tracking the conversion of radiolabeled L-arginine, the natural substrate of the enzyme, into L-citrulline.

In these assays, tissue homogenates, such as from the mouse cerebellum or other brain regions, are prepared and incubated with [3H]L-arginine in the presence and absence of 7-Nitroindazole. medchemexpress.comahajournals.org The amount of radioactive [3H]L-citrulline produced is then measured, providing a direct indication of NOS activity. A reduction in [3H]L-citrulline formation in the presence of 7-Nitroindazole confirms its inhibitory action. ahajournals.org This method is crucial for determining the potency of the inhibitor, often expressed as an IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by half. medchemexpress.com

Table 1: In Vitro Inhibition of Nitric Oxide Synthase by 7-Nitroindazole This table summarizes key findings from in vitro enzymatic assays used to characterize the inhibitory effects of 7-Nitroindazole on NOS activity.

| Parameter | Finding | Tissue/Cell Source | Assay Method |

|---|---|---|---|

| IC₅₀ | 0.47 µM | Mouse Cerebellum | [3H]L-Arginine to [3H]L-Citrulline Conversion |

| Enzyme Activity Reduction | 33% reduction | Rabbit Brain | [3H]L-Arginine to [3H]L-Citrulline Conversion |

| Target Enzyme | Neuronal Nitric Oxide Synthase (nNOS) | Human DLD-1 Cells, Mouse Cerebellum | [3H]L-Arginine to [3H]L-Citrulline Conversion |

Sophisticated In Vivo Animal Models for Disease Pathophysiology and Behavioral Phenotyping

To understand the physiological and behavioral effects of 7-Nitroindazole in a whole organism, researchers extensively use in vivo animal models, primarily rodents like rats and mice. nih.govnih.govnih.gov These models are indispensable for studying the compound's role in various pathological conditions, including neurodegenerative diseases, neuropathic pain, and anxiety. nih.govwikipedia.orgnih.gov Studies have also utilized these models to investigate its potential in addressing neurodevelopmental disorders like autism spectrum disorder (ASD) by examining its effects in specific genetic mouse models such as Shank3 mutant mice. nih.gov

Advanced neurophysiological techniques are employed to directly measure the impact of 7-Nitroindazole on brain electrical activity.

Single-Cell Electrophysiology and Evoked Potentials: At a more granular level, researchers have measured evoked potentials to study how 7-Nitroindazole affects neuronal responses to stimuli. Findings include a significant drop in the thresholds of evoked potentials, indicating an increase in cortical excitability following treatment. nih.gov

Table 2: Neurophysiological Effects of 7-Nitroindazole in Animal Models This table details the observed changes in brain electrical activity following the administration of 7-Nitroindazole.

| Recording Technique | Animal Model | Key Findings |

|---|---|---|

| Spontaneous Electroencephalography (EEG) | Rat | Decreased power and entropy; shift of mean frequency toward slow oscillations. nih.gov |

| Evoked Potentials | Rat | Significant drop in the threshold of evoked potentials. nih.gov |

Neurochemical analysis of brain tissue and bodily fluids provides direct evidence of 7-Nitroindazole's biochemical impact. This profiling involves measuring a range of molecules that indicate neurotransmitter system function, oxidative stress, and enzyme activity.

Neurotransmitter Levels: Techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) are standard for measuring levels of neurotransmitters and their metabolites in microdialysis samples or tissue homogenates. amuzainc.com

Oxidative Stress Markers: The compound's effect on oxidative balance is a key area of investigation. Assays measure levels of malondialdehyde (MDA), a marker of lipid peroxidation, and glutathione (B108866) (GSH), a crucial antioxidant. nih.gov Studies show 7-Nitroindazole can decrease MDA production and restore GSH levels under conditions of oxidative stress. nih.gov Other markers, such as 3-nitrotyrosine (B3424624) (an indicator of nitrative stress), thiol content, and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), are also quantified. nih.govsigmaaldrich.com

Enzyme Activity: Beyond in vitro assays, nNOS activity is measured directly in brain tissue from animals treated with 7-Nitroindazole to confirm target engagement in vivo. ahajournals.orgnih.gov Studies have confirmed that systemically administered 7-Nitroindazole significantly reduces nNOS activity in the brain. nih.gov

Table 3: Neurochemical Profile Changes Induced by 7-Nitroindazole This table outlines the impact of 7-Nitroindazole on various neurochemical and oxidative stress markers in animal models.

| Category | Marker | Effect Observed |

|---|---|---|

| Enzyme Activity | Neuronal Nitric Oxide Synthase (nNOS) | Significant decrease in activity in brain tissue. nih.gov |

| Oxidative Stress | Malondialdehyde (MDA) | Decreased levels, indicating reduced lipid peroxidation. nih.govsigmaaldrich.com |

| Glutathione (GSH) | Restored or increased levels. nih.gov | |

| 3-Nitrotyrosine | Reduction in plasma levels. nih.gov | |

| Superoxide Dismutase (SOD) & Catalase (CAT) | Increased activity. sigmaaldrich.com | |

| Other Markers | Brain-Derived Neurotrophic Factor (BDNF) | Improved levels in hypothyroid juvenile rats. sigmaaldrich.com |

A battery of behavioral tests is used to phenotype the effects of 7-Nitroindazole on anxiety, motor function, learning, and memory.

Open Field Test: This assay assesses general locomotor activity and exploratory behavior. noldus.com 7-Nitroindazole has been shown to suppress movement, rearing, and grooming, which can indicate sedative effects. nih.govnih.gov

Elevated Plus-Maze (EPM): A widely used test for anxiety-like behavior. noldus.com Multiple studies have demonstrated that 7-Nitroindazole has anxiolytic-like properties, evidenced by an increase in the time spent in the open, more exposed arms of the maze. nih.govnih.govnih.gov

Other Maze and Learning Tasks: The Morris water maze and 8-arm radial maze are employed to study spatial learning and memory. nih.gov 7-Nitroindazole has been found to impair performance in these tasks, suggesting a role for nNOS in memory formation. nih.gov The passive-avoidance task is also used to assess memory, with results indicating that 7-NI can impair memory retention. sigmaaldrich.comnih.gov

Motor Coordination Tests: The ladder rung walking test is used to evaluate skilled walking and limb coordination. Animals treated with 7-NI made more errors in foot placement, indicating impaired coordination. nih.gov

Table 4: Summary of Behavioral Assay Findings for 7-Nitroindazole This table summarizes the behavioral effects of 7-Nitroindazole as observed in various standardized pharmacological assays.

| Assay | Behavioral Domain | Key Findings |

|---|---|---|

| Open Field | Locomotion / Exploration | Suppressed distance moved, exploratory rearing, and grooming. nih.gov |

| Elevated Plus-Maze | Anxiety | Anxiolytic-like effect; increased time spent on open arms. nih.govnih.govnih.gov |

| Social Interaction Test | Anxiety / Social Behavior | Anxiolytic-like effect; increased social interaction time. nih.gov |

| Light-Dark Compartment | Anxiety | Anxiolytic-like profile observed. nih.gov |

| Morris Water Maze | Spatial Learning & Memory | Impaired spatial learning; produced a spatial memory deficit. sigmaaldrich.comnih.gov |

| Passive Avoidance Task | Learning & Memory | Impaired memory performance. sigmaaldrich.comnih.gov |

| Ladder Rung Walking Test | Motor Coordination | Increased errors in foot placement, indicating impaired limb coordination. nih.gov |

X-ray Crystallography and Structural Biology for Ligand-Protein Complex Resolution

X-ray crystallography is a powerful technique that provides atomic-level insights into how an inhibitor binds to its target protein. nih.gov While a structure for 7-Nitroindazole itself was not detailed in the provided results, the crystal structure of the closely related and more potent analog, 3-bromo-7-nitroindazole (B43493) (7-NIBr), in complex with endothelial NOS (eNOS) has been solved at a high resolution of 1.65 Å. nih.gov

This structural analysis revealed a novel inactivation mechanism. The binding of the inhibitor at the substrate site induces a significant conformational change in the enzyme. Specifically, a critical glutamate (B1630785) residue is displaced, which in turn perturbs a heme propionate (B1217596) group. This disruption eliminates a crucial interaction between the heme and the essential cofactor tetrahydrobiopterin (B1682763), leading to the inhibition of the enzyme. nih.gov Such detailed structural information is invaluable for understanding the mechanism of inhibition and for the rational design of new, more potent, or selective inhibitors. nih.gov

Omics Technologies (e.g., Proteomics) for Pathway Elucidation

Modern "omics" technologies, such as proteomics and transcriptomics, offer a systems-level view of the biological changes induced by a compound. These methods allow for the simultaneous measurement of thousands of proteins or gene transcripts, providing a broad picture of the affected cellular pathways.

While specific proteomics studies focused on 7-Nitroindazole were not identified in the search results, this methodology has been used in related fields to uncover complex biological responses. For example, proteomic pathway analysis using mass spectrometry has been employed to identify how inflammation alters protein networks, such as the Fas apoptosis pathway, in immune cells. nih.gov Similarly, RNA-sequencing has been used to profile the vast transcriptional changes in glial cells in response to various neurotransmitters, revealing distinct and overlapping gene expression patterns. frontiersin.org

The application of proteomics and other omics technologies to studies involving 7-Nitroindazole represents a promising future direction. Such research could elucidate the full spectrum of downstream pathways modulated by nNOS inhibition, potentially uncovering novel mechanisms and therapeutic applications for the compound.

Q & A

Basic Research Questions

Q. What are the key biochemical properties of 7-nitroindazole (sodium) that influence its experimental use?

- Methodological Answer : 7-Nitroindazole is a competitive, reversible inhibitor of nitric oxide synthase (NOS) isoforms, with molecular weight 163.14 and solubility in DMSO (100 mM) and ethanol (20 mM) . Its stability requires storage at -20°C and equilibration at room temperature for ≥1 hour before use. Researchers should verify purity via HPLC and confirm solubility in experimental vehicles (e.g., saline/DMSO mixtures) to avoid aggregation in in vivo models .

Q. How is 7-nitroindazole typically administered in rodent models to study neuroprotection or anxiety?

- Methodological Answer : In rats, intraperitoneal (i.p.) dosing at 20–50 mg/kg is standard for behavioral tests like the elevated plus-maze (EPM). For neuroprotection studies (e.g., MPTP-induced neurotoxicity), pre-treatment with 30 mg/kg i.p. reduces striatal dopamine depletion . Vehicle selection is critical: DMSO concentrations should not exceed 5% to avoid confounding behavioral effects .